molecular formula C20H21Cl2NO B14014698 1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone CAS No. 7404-61-7

1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone

Cat. No.: B14014698
CAS No.: 7404-61-7
M. Wt: 362.3 g/mol
InChI Key: MOCHFRBJUFEZJO-UHFFFAOYSA-N
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Description

1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone is a synthetic organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a chlorinated phenanthrene ring system attached to a diethylamino ethanone moiety. Phenanthrene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone typically involves the following steps:

    Chlorination of Phenanthrene: Phenanthrene is chlorinated to introduce a chlorine atom at the 9th position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Formation of Diethylamino Ethanone: Diethylamino ethanone is synthesized separately through the reaction of diethylamine with acetyl chloride.

    Coupling Reaction: The chlorinated phenanthrene is then coupled with diethylamino ethanone in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of phenanthrene are chlorinated using industrial chlorinating agents.

    Continuous Flow Reactors: The coupling reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the phenanthrene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of phenanthrene-9-carboxylic acid.

    Reduction: Formation of 1-(9-Hydroxyphenanthren-3-yl)-2-diethylamino-ethanol.

    Substitution: Formation of 9-methoxyphenanthrene derivatives.

Scientific Research Applications

1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone can be compared with other phenanthrene derivatives:

    Similar Compounds:

    Uniqueness: The presence of the diethylamino ethanone moiety distinguishes it from other phenanthrene derivatives, providing unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

7404-61-7

Molecular Formula

C20H21Cl2NO

Molecular Weight

362.3 g/mol

IUPAC Name

1-(9-chlorophenanthren-3-yl)-2-(diethylamino)ethanone;hydrochloride

InChI

InChI=1S/C20H20ClNO.ClH/c1-3-22(4-2)13-20(23)15-10-9-14-12-19(21)17-8-6-5-7-16(17)18(14)11-15;/h5-12H,3-4,13H2,1-2H3;1H

InChI Key

MOCHFRBJUFEZJO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Cl.Cl

Origin of Product

United States

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